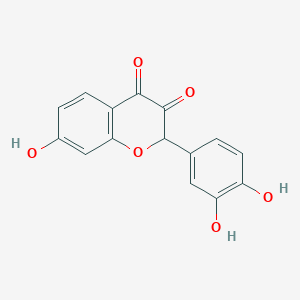
2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has been studied for its potential therapeutic applications in various fields, including medicine and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione typically involves the modification of natural flavonoids. One common method is the semi-synthetic route, where a natural flavonoid such as quercetin is modified through a single-step reaction to introduce specific functional groups . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve the extraction of natural flavonoids from plant sources followed by chemical modification. The extraction process typically uses solvents like methanol or ethanol to isolate the flavonoids from plant materials. Subsequent chemical reactions are carried out under controlled conditions to achieve the desired product.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Industry: The compound’s antioxidant properties make it useful in the food and cosmetic industries as a natural preservative and anti-aging agent.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes like phosphodiesterase, leading to increased levels of cyclic nucleotides and subsequent biological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
類似化合物との比較
2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione can be compared with other flavonoids such as quercetin, catechin, and epigallocatechin gallate. While all these compounds share similar structural features and biological activities, this compound is unique in its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and biological effects .
List of Similar Compounds
- Quercetin
- Catechin
- Epigallocatechin gallate
- Myricetin
- Kaempferol
These compounds, like this compound, are known for their antioxidant, anti-inflammatory, and anticancer properties, but each has unique structural features that influence their specific activities and applications.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxychromene-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,15-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDYBZDJHOTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859456 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














